molecular formula C24H25N5O4S2 B2490631 (Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 488708-42-5

(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2490631
CAS RN: 488708-42-5
M. Wt: 511.62
InChI Key: CPHOZEKCALFWJS-UYRXBGFRSA-N
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Description

The compound is a part of the thioxothiazolidinone and pyrido[1,2-a]pyrimidine derivative families. These compounds have garnered interest in the scientific community for their significant bioactive potential, including anticancer, anti-inflammatory, and antimicrobial activities. Thioxothiazolidinones, in particular, are known for their versatile pharmacological properties, prompting research into their synthesis and functionalization (Chandrappa et al., 2010).

Synthesis Analysis

The synthesis of thioxothiazolidinone derivatives typically involves the coupling of various amines containing aliphatic, substituted aromatic, and heterocyclic moieties with thioxothiazolidinone frameworks. Techniques such as 1H NMR, LCMS, FTIR, and elemental analysis are commonly employed to characterize these compounds (Chandrappa et al., 2009; Chandrappa et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of such compounds is typically performed using spectroscopic methods, including NMR and mass spectrometry, to confirm the chemical structures. X-ray powder diffraction (XRPD) has also been used to investigate the crystal structure of related compounds (Rahmani et al., 2017).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including nucleophilic substitution reactions and cyclization processes, to yield a wide range of derivatives with potential biological activities. Their reactivity can be further exploited to synthesize novel heterocyclic systems, which are of interest for their pharmacological properties (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, are crucial for the pharmacokinetic profile of these compounds. Adjustments to the molecular structure, such as the insertion of a piperazine unit, have been shown to significantly enhance aqueous solubility and oral absorption, which are desirable traits for potential drug candidates (Shibuya et al., 2018).

Scientific Research Applications

Synthesis and Anticancer Activity

  • Novel thioxothiazolidin-4-one derivatives have been synthesized and demonstrated significant anticancer and antiangiogenic effects in mouse tumor models. These compounds have shown potential in inhibiting tumor growth and endothelial proliferation, suggesting their possible candidacy for anticancer therapy (Chandrappa et al., 2010).

Antimicrobial Activity

  • A study on thiazolidinone derivatives revealed their synthesis from various intermediates and their subsequent evaluation for antimicrobial activity against a range of bacterial and fungal strains. The results indicated promising antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012).

Patent Analysis and Pharmaceutical Applications

  • An analysis of patents related to azetidine, pyrrolidine, and piperidine derivatives, including those with substituted furan moieties, revealed their utility as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, indicating a broad range of pharmaceutical applications for these compounds (Habernickel, 2001).

Synthesis Techniques and Biological Evaluation

  • The synthesis of s-triazine-based thiazolidinones and their evaluation as antimicrobial agents have been reported, demonstrating the potential for these compounds to act against various bacterial and fungal pathogens (Patel et al., 2012).

Antiproliferative Effects

  • Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has shown good antiproliferative activity against human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).

properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S2/c1-16-4-5-20-25-21(27-8-6-26(7-9-27)10-11-30)18(22(31)28(20)14-16)13-19-23(32)29(24(34)35-19)15-17-3-2-12-33-17/h2-5,12-14,30H,6-11,15H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHOZEKCALFWJS-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)CCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)CCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

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